REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:13])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].CS[C:16]1[N:21]=[C:20](O)[CH:19]=[CH:18][N:17]=1.O=P(Cl)(Cl)[Cl:25].Cl.O1CCOCC1>>[Cl:25][C:20]1[CH:19]=[CH:18][N:17]=[C:16]([NH:13][C:5]2[CH:6]=[C:7]([O:11][CH3:12])[C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:21]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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COC=1C=C(C=C(C1OC)OC)N
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Name
|
|
Quantity
|
7.76 g
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Type
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reactant
|
Smiles
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CSC1=NC=CC(=N1)O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The evolving gas is absorbed in sodium hypochlorite solution
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Type
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TEMPERATURE
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Details
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the mixture is heated to 90° C. until the reaction
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate
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Type
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WASH
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Details
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washed with sat. sodium bicarbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried with sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
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The residue is crystallized from methanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)NC1=CC(=C(C(=C1)OC)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |